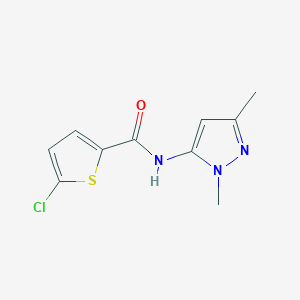![molecular formula C21H18N4 B6419141 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine CAS No. 1018070-26-2](/img/structure/B6419141.png)
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine, also known as 6MPQ, is an organic compound that has been studied for its potential applications in the scientific research field. 6MPQ has been found to have a range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Mecanismo De Acción
Target of Action
The primary targets of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine are the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, particularly in the context of certain cancers.
Mode of Action
This compound acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It binds to these targets, preventing their normal function and leading to a disruption in the signaling processes they control. This compound also potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants , which are often associated with resistance to other FLT3 inhibitors.
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways are involved in a variety of biochemical processes. Inhibition of these pathways by 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on these pathways for growth and survival .
Result of Action
The inhibition of the FLT3-ITD and BCR-ABL pathways by 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can lead to a decrease in cell proliferation and survival . This can result in the death of cancer cells that rely on these pathways for growth and survival, potentially leading to a reduction in tumor size and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine in laboratory experiments has several advantages and limitations. One advantage of using 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is that it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, the mechanism of action of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is still not fully understood, which can limit the effectiveness of experiments using this compound. In addition, 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can be toxic at high concentrations, which can limit its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine research. One potential direction is to further investigate its potential therapeutic effects, as well as its potential mechanisms of action. In addition, further research could be conducted to investigate the potential of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine as an anti-inflammatory agent and an antioxidant. Finally, further research could be conducted to investigate the potential of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine as an anti-cancer agent.
Métodos De Síntesis
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can be synthesized through a two-step process. The first step involves the condensation of 4-chlorophenylhydrazine with 3-methylpyridine to form an intermediate product called 6-methyl-4-phenyl-2-quinazolinone. The second step involves the reaction of this intermediate product with dimethylformamide and sodium hydroxide to form 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine.
Aplicaciones Científicas De Investigación
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has been studied for its potential applications in the scientific research field. It has been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use as an antioxidant.
Propiedades
IUPAC Name |
6-methyl-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-9-10-19-18(12-15)20(17-7-3-2-4-8-17)25-21(24-19)23-14-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWJMAWORWXJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1,3-dimethyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419073.png)
![2-{8-[(5-chloro-2-methylphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419074.png)
![2-{8-[(5-chloro-2-methoxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419077.png)
![2-{8-[(3-chloro-4-methoxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419082.png)

![2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6419095.png)
![2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419109.png)
![2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419114.png)
![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6419119.png)
![3-(dimethylamino)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6419132.png)

![N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6419155.png)
![N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6419160.png)
![1-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6419163.png)